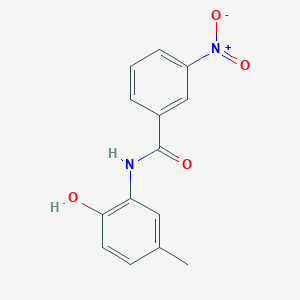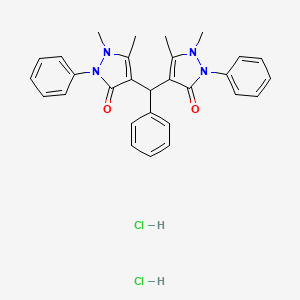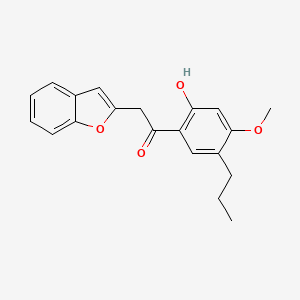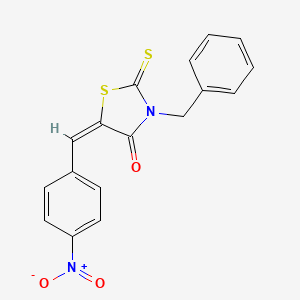
N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common method includes the nitration of 2-hydroxy-5-methylphenylamine to introduce the nitro group, followed by the reaction with benzoyl chloride to form the benzamide linkage. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and anhydrous conditions for the amide formation to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as copper or nickel on alumina may be used to enhance the reaction efficiency and selectivity. The process parameters, including temperature, pressure, and reactant concentrations, are optimized to maximize the yield and minimize by-products.
化学反応の分析
Types of Reactions
N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzamide core can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.
Substitution: Electrophiles like halogens, sulfonyl chlorides, and nitrating agents.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitro groups play crucial roles in its binding affinity and reactivity. For example, the compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, the nitro group can undergo redox reactions, contributing to its biological activity.
類似化合物との比較
N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide can be compared with similar compounds such as:
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide: Known for its selective activation of the ATF6 arm of the unfolded protein response.
2-(2’-hydroxy-5’-methylphenyl)benzotriazole: Used as a UV absorber and stabilizer.
N-(2-hydroxy-5-methylphenyl)-N’-(2-methoxyethyl)thiourea: Investigated for its antioxidant and UV absorption properties.
特性
分子式 |
C14H12N2O4 |
|---|---|
分子量 |
272.26 g/mol |
IUPAC名 |
N-(2-hydroxy-5-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-9-5-6-13(17)12(7-9)15-14(18)10-3-2-4-11(8-10)16(19)20/h2-8,17H,1H3,(H,15,18) |
InChIキー |
KZUPBAOIYHHGBT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15079678.png)
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-bromophenyl)ethanone](/img/structure/B15079687.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079699.png)

![({4-(4-bromophenyl)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid](/img/structure/B15079709.png)
![ethyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate](/img/structure/B15079716.png)
![3-(5-methylthiophen-2-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079731.png)
![isopropyl (2E)-2-(2,4-dichlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079732.png)

![N-{(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B15079752.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079760.png)


